An In-Depth Technical Guide to N-(3-Bromo-4-chlorobenzyl)ethanamine: Structure, Properties, and Synthesis
An In-Depth Technical Guide to N-(3-Bromo-4-chlorobenzyl)ethanamine: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Bromo-4-chlorobenzyl)ethanamine is a secondary amine containing a di-halogenated benzyl group. This molecule belongs to the broader class of substituted benzylamines, a scaffold that is of significant interest in medicinal chemistry and drug discovery. The presence of bromine and chlorine atoms on the aromatic ring can profoundly influence the compound's physicochemical properties, such as lipophilicity and electronic character, which in turn can modulate its biological activity. Substituted benzylamines are known to interact with various biological targets, and the specific halogenation pattern of N-(3-Bromo-4-chlorobenzyl)ethanamine makes it a valuable tool for structure-activity relationship (SAR) studies.[1][2] This guide provides a comprehensive overview of its chemical structure, properties, a detailed synthesis protocol via reductive amination, and methods for its analytical characterization.
Chemical Structure and Properties
The chemical structure of N-(3-Bromo-4-chlorobenzyl)ethanamine consists of an ethanamine moiety attached to a benzyl group, which is substituted with a bromine atom at the 3-position and a chlorine atom at the 4-position of the benzene ring.
Molecular Formula: C₉H₁₁BrClN[3]
Molecular Weight: 248.55 g/mol [4]
While specific experimental data for the physical properties of N-(3-Bromo-4-chlorobenzyl)ethanamine are not widely published, the properties can be estimated based on related structures and general chemical principles.
| Property | Value | Source |
| CAS Number | 1273675-25-4 | [3] |
| Molecular Formula | C₉H₁₁BrClN | [3] |
| Molecular Weight | 248.55 g/mol | [4] |
| Physical Form | Expected to be a solid or high-boiling liquid at room temperature. | General chemical knowledge |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. | General chemical knowledge |
Synthesis of N-(3-Bromo-4-chlorobenzyl)ethanamine
The most common and efficient method for the synthesis of N-(3-Bromo-4-chlorobenzyl)ethanamine is the reductive amination of 3-Bromo-4-chlorobenzaldehyde with ethanamine.[5][6] This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine. Sodium borohydride is a suitable and cost-effective reducing agent for this transformation.[7]
Experimental Protocol: Reductive Amination
This protocol is a representative procedure for the synthesis of N-(3-Bromo-4-chlorobenzyl)ethanamine.
Materials:
-
3-Bromo-4-chlorobenzaldehyde
-
Ethanamine (as a solution in a solvent like THF or as a gas)
-
Methanol (or another suitable alcohol)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (or ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 3-Bromo-4-chlorobenzaldehyde (1.0 eq) in methanol. To this solution, add ethanamine (1.1-1.5 eq). The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: The reaction mixture is cooled in an ice bath to 0-5 °C. Sodium borohydride (1.5-2.0 eq) is then added portion-wise, ensuring the temperature remains below 10 °C to control the exothermic reaction.
-
Reaction Completion and Quenching: After the addition of sodium borohydride is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine. The reaction is then carefully quenched by the slow addition of water or a saturated solution of sodium bicarbonate to decompose the excess sodium borohydride.
-
Work-up: The methanol is removed under reduced pressure. The resulting aqueous residue is extracted with dichloromethane or ethyl acetate (3 x volumes). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is evaporated under reduced pressure to yield the crude product. The crude N-(3-Bromo-4-chlorobenzyl)ethanamine can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Caption: Synthetic workflow for N-(3-Bromo-4-chlorobenzyl)ethanamine.
Analytical Characterization
The structure and purity of the synthesized N-(3-Bromo-4-chlorobenzyl)ethanamine can be confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet for the methyl protons and a quartet for the methylene protons), a singlet for the benzylic methylene protons, and signals in the aromatic region corresponding to the protons on the substituted benzene ring. The chemical shifts of the aromatic protons will be influenced by the bromo and chloro substituents.
-
¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each carbon atom in the molecule. The chemical shifts of the aromatic carbons will be indicative of the substitution pattern.
Infrared (IR) Spectroscopy
The IR spectrum of N-(3-Bromo-4-chlorobenzyl)ethanamine should exhibit characteristic absorption bands:
-
N-H Stretch: A weak to medium absorption band in the region of 3300-3500 cm⁻¹ is characteristic of a secondary amine N-H bond.[5]
-
C-H Stretch (sp³): Absorptions around 2850-2960 cm⁻¹ corresponding to the C-H bonds of the ethyl and benzyl methylene groups.
-
C-H Stretch (sp²): Absorptions around 3000-3100 cm⁻¹ corresponding to the aromatic C-H bonds.
-
C-N Stretch: An absorption in the 1020-1250 cm⁻¹ region for the aliphatic C-N bond.[8]
-
Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.
-
C-Br and C-Cl Stretch: Absorptions in the fingerprint region below 1000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak [M]⁺. Due to the presence of bromine and chlorine, characteristic isotopic patterns for [M+2]⁺ and [M+4]⁺ will be observed. Common fragmentation patterns for benzylamines include cleavage at the benzylic C-N bond, leading to the formation of a substituted tropylium ion or a benzyl cation.[9]
Caption: Analytical techniques for structural confirmation.
Potential Applications and Research Interest
While specific applications for N-(3-Bromo-4-chlorobenzyl)ethanamine are not extensively documented in publicly available literature, its structural motifs suggest potential utility in several areas of research and development:
-
Medicinal Chemistry: As a substituted benzylamine, it can serve as a building block for the synthesis of more complex molecules with potential therapeutic activities. N-benzyl substitution on phenethylamine scaffolds is known to significantly impact their neurochemical profiles.[1] Halogenated aromatic compounds are also integral to many pharmaceuticals, influencing their binding affinity and metabolic stability.
-
Agrochemicals: Many pesticides and herbicides contain halogenated aromatic moieties. The specific substitution pattern of this compound could be explored for the development of new agrochemicals.
-
Material Science: Benzylamine derivatives can be used as precursors for polymers and other functional materials.
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling practices for all chemicals.
-
Precursor Safety (3-Bromo-4-chlorobenzaldehyde): This compound is classified as harmful if swallowed and causes skin and eye irritation.[10] It should be handled in a well-ventilated area, preferably a fume hood, with appropriate personal protective equipment (PPE), including gloves and safety glasses.[11]
-
Product Safety (N-(3-Bromo-4-chlorobenzyl)ethanamine): While specific toxicology data is not available, as a secondary amine and a halogenated aromatic compound, it should be handled with care. Amines can be corrosive and irritating to the skin and respiratory tract.[12] Standard laboratory PPE should be worn at all times.
-
General Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of contact, wash the affected area with plenty of water.[13] Dispose of all chemical waste in accordance with local regulations.[14]
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